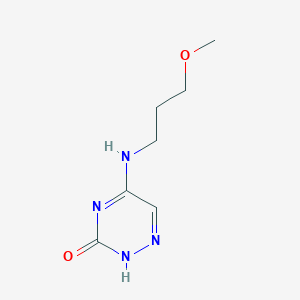
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one, also known as MPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a triazine derivative that has been synthesized through a variety of methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. In
科学的研究の応用
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one inhibits the growth of cancer cells, making it a potential candidate for cancer treatment. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The exact mechanism of action of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is not fully understood. However, studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one inhibits the activity of certain enzymes, including tyrosinase and acetylcholinesterase. This inhibition leads to a decrease in the production of melanin and an increase in the levels of acetylcholine, respectively.
Biochemical and Physiological Effects:
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has been found to have various biochemical and physiological effects. Studies have shown that 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has antioxidant properties, which help to protect cells from oxidative damage. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has also been found to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one has been found to have neuroprotective properties, which help to protect neurons from damage.
実験室実験の利点と制限
One of the main advantages of using 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in lab experiments is its high purity. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized with a purity of up to 98%, which makes it ideal for use in various experiments. However, one of the limitations of using 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one. One of the most promising directions is in the field of cancer research. Further studies are needed to determine the exact mechanism of action of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one and its potential as a cancer treatment. Additionally, further research is needed to explore the potential applications of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in the development of new antibiotics and other pharmaceuticals.
Conclusion:
In conclusion, 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized through various methods, including microwave-assisted synthesis, and has been found to have various biochemical and physiological effects. While there are limitations to the use of 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one in lab experiments, its potential applications make it an exciting area of research for the future.
合成法
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one can be synthesized through various methods, including microwave-assisted synthesis, solvent-free synthesis, and others. One of the most commonly used methods is the reaction of 3-amino-1-propanol with cyanuric chloride in the presence of triethylamine. This method yields 5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one with a purity of up to 98%.
特性
製品名 |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
|---|---|
分子式 |
C7H12N4O2 |
分子量 |
184.2 g/mol |
IUPAC名 |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4O2/c1-13-4-2-3-8-6-5-9-11-7(12)10-6/h5H,2-4H2,1H3,(H2,8,10,11,12) |
InChIキー |
CLGKCYVBQUXYRJ-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=O)NN=C1 |
正規SMILES |
COCCCNC1=NC(=O)NN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)



![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B254170.png)
![2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B254174.png)
![3-[(2E)-2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254182.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254183.png)

![6-amino-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B254186.png)
![1-[[(E)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254188.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[1-(4-fluorophenyl)ethylidene]propanohydrazide](/img/structure/B254189.png)
